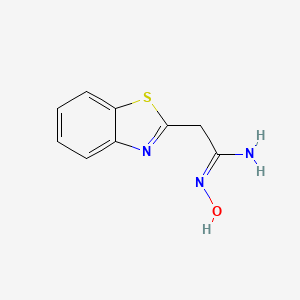

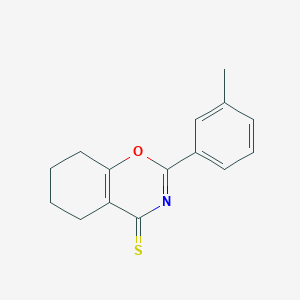

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have significant biological and industrial applications .科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness in corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their corrosion inhibiting effect on steel in an acidic solution. Their results indicated that these inhibitors provided better stability and higher efficiency than previously reported benzothiazole family inhibitors, capable of adsorbing onto surfaces by both physical and chemical means (Hu et al., 2016).

Antitumor Activity

A quinol derivative with a benzothiazole substituent demonstrated significant anti-tumor activity against human breast, colon, and renal cancer cell lines, as reported by Wang et al. (2009). This compound underwent hydrolysis to generate an oxenium ion intermediate that selectively trapped certain molecules in an aqueous environment (Wang et al., 2009).

Antimicrobial Activity

Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities. These compounds exhibited moderate to excellent activity against various bacterial and fungal strains, as well as good anthelmintic activity (Amnerkar et al., 2015).

Fluorescent Probing

Gu et al. (2017) designed a benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+. This probe displayed high sensitivity and selectivity towards these metal ions without interference from other ions, demonstrating potential applications in biological science (Gu et al., 2017).

Synthesis of New Compounds

Padalkar et al. (2016) synthesized a series of benzothiazole derivatives with antibacterial activities. These compounds were characterized and evaluated for their in vitro antibacterial activities against different bacterial strains (Padalkar et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOTVXPLPMYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2469061.png)

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)